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Get Quote

Fedratinib (INREBIC) is an oral, selective Janus kinase 2 (JAK2) inhibitor approved for the treatment of

myelofibrosis. Understanding its metabolic stability is crucial for predicting its in vivo half-life and potential

drug interactions [1].

A validated ultra-fast UPLC-MS/MS method for quantifying fedratinib in a human liver microsome

(HLM) matrix has been established. This method is characterized by its speed, sensitivity, and adherence to

green analytical chemistry principles [1].

Analytical Column: Eclipse Plus C18 column [1]

Mobile Phase: Isocratic elution [1]
Internal Standard: Encorafenib (ENB) [1]

Linearity: Wide range of 1.0–3000 ng mL⁻¹ [1]
Run Time: 1 minute [1]

Specificity: Good separation of fedratinib and the internal standard with no matrix interference [1]
Precision & Accuracy: Intra-day and inter-day precision and accuracy were within ±15%, confirming

the method's reproducibility [1]

Metabolic Stability & Intrinsic Clearance

The validated method was applied to assess the metabolic stability of fedratinib in HLMs. The key

parameters are summarized below.
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Parameter Value

Intrinsic Clearance (CLint) 34.86 mL min⁻¹ kg⁻¹[citeastion:1]

*In Vitro* Half-Life (t1/2) 23.26 minutes [1]

These results indicate a moderate clearance rate for fedratinib, which helps model its pharmacokinetic

behavior [1].

In Silico Metabolic Prediction

In silico tools can provide insights into metabolic soft spots and guide structural optimization.

Software Used: The StarDrop software suite, incorporating the DEREK and P450 modules [1].

Key Finding: The analysis suggested that the pyrrolidine moiety is a key site of metabolism. Minor
structural modifications to this part of the molecule could potentially enhance metabolic stability and

improve the overall safety profile of future drug candidates [1].

Protocol & Safety Considerations: Cytochrome P450
Inhibition

Beyond its own metabolism, fedratinib can affect the metabolism of other drugs. A clinical drug-drug

interaction (DDI) study is critical for clinical protocol development [2].

Study Design: An open-label, two-period crossover study in patients with solid tumors assessed the
effect of repeated doses of 500 mg fedratinib on CYP enzyme activities using a cocktail approach

[2].
Probe Substrates:

CYP3A4: Midazolam
CYP2C19: Omeprazole

CYP2D6: Metoprolol [2]

Drug-Drug Interaction Profile
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The following table summarizes the change in exposure (AUC) to the probe substrates when co-administered

with fedratinib, defining its inhibition potential [2].

CYP
Enzyme

Probe
Substrate

Fold Change in AUC (with
Fedratinib)

Inhibition
Classification

CYP3A4 Midazolam 3.84-fold Moderate Inhibitor [2]

CYP2C19 Omeprazole 2.82-fold Moderate Inhibitor [2]

CYP2D6 Metoprolol 1.77-fold Weak Inhibitor [2]

Clinical Recommendation: These results serve as the basis for recommending dose modifications of

concomitant drugs that are substrates of CYP2C19 or CYP3A4 to avoid potential toxicities [2].

Experimental Workflow & Metabolic Pathway

The following diagram illustrates the integrated in vitro and in silico workflow for assessing fedratinib's

metabolic fate.
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Click to download full resolution via product page

This integrated approach, combining robust analytical methods with in silico predictions and clinical DDI

studies, provides a comprehensive framework for understanding fedratinib's metabolic profile, which is

essential for its safe and effective use in therapy [1] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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